molecular formula C10H13NO3 B13046101 (3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

(3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Cat. No.: B13046101
M. Wt: 195.21 g/mol
InChI Key: ABIMHPOXNOAVDA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the third carbon (S-configuration) and a substituted phenyl ring at the same position. The phenyl substituent includes a hydroxyl group at the 2-position and a methyl group at the 5-position. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the hydroxyl group) and moderate lipophilicity (from the methyl group). β-Amino acids, unlike their α-amino counterparts, exhibit greater metabolic stability and resistance to enzymatic degradation, making them valuable in drug design and peptide mimetics .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

ABIMHPOXNOAVDA-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the addition of a propanoic acid derivative to the amine, followed by purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This compound may also participate in metabolic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with structurally related β- and α-amino acids containing aromatic substituents:

Compound Name Core Structure Substituents on Phenyl Ring Key Functional Groups Biological Relevance
(3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid β-amino acid (C3) 2-OH, 5-CH3 -NH2, -COOH, -OH Potential CNS targeting
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (BD01134049) β-amino acid (C3) 3-Cl -NH2, -COOH, Cl Improved solubility (HCl salt)
2-Amino-3-(methylamino)-propanoic acid (BMAA) α-amino acid (C2) N/A (aliphatic chain) -NH2, -CH3NH-, -COOH Neurotoxicity, ALS linkage
3-Morpholino-2-(3-phenylureido)propanoic acid (2a) β-amino acid (C3) N/A (morpholino, phenylurea) -NH2, -COOH, morpholino, urea Synthetic intermediate

Key Observations :

  • Substituent Effects: The hydroxyl and methyl groups in the target compound enhance hydrogen-bonding and moderate lipophilicity compared to chloro (BD01134049) or morpholino (2a) derivatives.
  • Chirality: The S-configuration at C3 aligns with bioactive β-amino acids in drug discovery .
  • Salt Forms : The hydrochloride salt of BD01134049 improves aqueous solubility, a feature absent in the target compound .
Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from structural analogs:

  • LogP: The 2-hydroxy-5-methylphenyl group likely results in a logP ~1.5–2.0 (moderate lipophilicity), lower than BD01134049 (Cl substituent: logP ~2.5) but higher than BMAA (logP ~-1.0 due to polar α-amino structure) .
  • Solubility: The hydroxyl group may enhance water solubility compared to BD01134049, though BMAA’s α-amino structure confers higher polarity .
Pharmacokinetics and Blood-Brain Barrier (BBB) Permeability
  • BMAA: Exhibits low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) due to polar α-amino structure. Brain concentrations reach toxic levels (>250 μM) only at high doses (>100 mg/kg) .
  • Target Compound: The hydroxyl group may limit BBB penetration compared to lipophilic analogs (e.g., BD01134049), but the β-amino acid backbone could enhance metabolic stability in the CNS .

Biological Activity

(3S)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features an amino group, a hydroxyl group, and a phenyl ring, which contribute to its biological properties. Its molecular formula is C10H13NO3C_{10}H_{13}NO_3 with a molecular weight of 195.22 g/mol.

Target Interactions

Research suggests that this compound may interact with various biological targets, including:

  • Isomerases : Potential involvement in the condensation reactions within metabolic pathways.
  • Receptors : Possible modulation of neurotransmitter receptors, particularly those related to neurological functions.

Biochemical Pathways

The compound is believed to participate in the formation of complex structures such as phenazine derivatives, which are crucial in various biological processes. This involvement indicates its potential role in metabolic regulation and enzyme activity modulation .

Antioxidant Properties

Studies have shown that derivatives of this compound exhibit significant antioxidant activity. For instance, in vitro assays demonstrated that certain derivatives effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed promising results. Specific derivatives were tested against various cancer cell lines, such as A549 (non-small cell lung cancer). The findings indicated a reduction in cell viability by up to 50%, showcasing the compound's potential as an anticancer agent .

CompoundCell LineViability Reduction (%)IC50 (µM)
20A5495015
22A5494518
29A5494817

Applications

  • Pharmaceutical Development :
    • Utilized as a building block for drugs targeting neurological disorders.
    • Potential for developing novel anticancer therapies.
  • Biochemical Research :
    • Important for studying amino acid metabolism and protein synthesis.
  • Food Industry :
    • Exploration as a flavor enhancer or nutritional supplement.
  • Cosmetic Formulations :
    • Investigated for moisturizing and anti-aging benefits due to its hydrophilic nature .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capabilities of various derivatives of this compound using DPPH radical scavenging assays. The most effective compound exhibited an IC50 comparable to established antioxidants like ascorbic acid .

Case Study 2: Anticancer Efficacy

In another research project focusing on anticancer properties, several derivatives were screened against A549 cells. The results indicated that compounds with specific structural modifications showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.